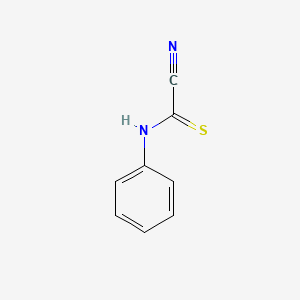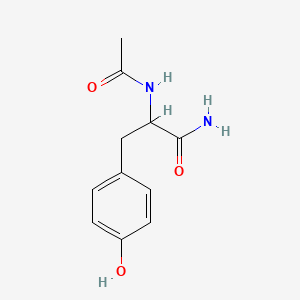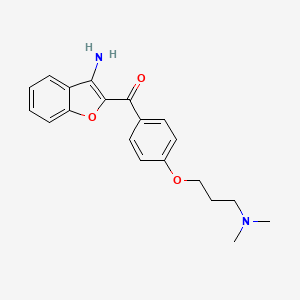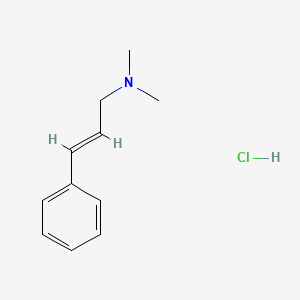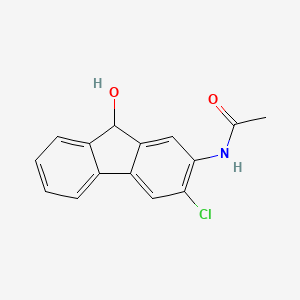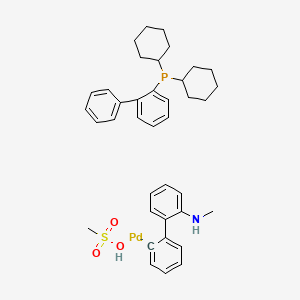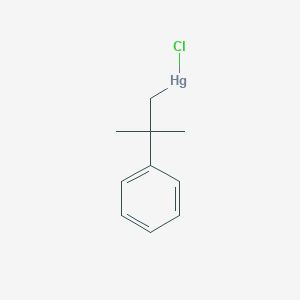
2-Methyl-2-phenylpropylmercuric chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-甲基-2-苯基丙基氯化汞是一种有机汞化合物,其分子式为 C10H13ClHg。它以其独特的化学性质和在科学研究各个领域的潜在应用而闻名。该化合物属于更广泛的有机汞化合物类别,这类化合物以汞原子与碳原子键合为特征。
准备方法
合成路线和反应条件
2-甲基-2-苯基丙基氯化汞的合成通常涉及 2-甲基-2-苯基丙基氯与氯化汞的反应。该反应在乙醚或四氢呋喃 (THF) 等有机溶剂中进行,并在受控条件下进行,以确保形成所需产物。
工业生产方法
虽然 2-甲基-2-苯基丙基氯化汞的具体工业生产方法没有得到广泛的记录,但通常的方法涉及使用大规模有机合成技术。这些方法通常包括使用专门的设备来处理有机汞化合物的毒性和反应性。
化学反应分析
反应类型
2-甲基-2-苯基丙基氯化汞可以进行各种化学反应,包括:
取代反应: 该化合物可以参与亲核取代反应,其中氯离子被其他亲核试剂取代。
还原反应: 它可以被还原以形成不同的有机汞化合物。
氧化反应: 该化合物在特定条件下可以被氧化以产生不同的产物。
常用试剂和条件
亲核取代: 常用试剂包括丙酮中的碘化钠 (NaI)。
还原: 可以使用硼氢化钠 (NaBH4) 等还原剂。
氧化: 可以使用过氧化氢 (H2O2) 等氧化剂。
主要形成的产物
从这些反应中形成的主要产物取决于使用的具体试剂和条件。例如,用碘化钠进行亲核取代可以得到 2-甲基-2-苯基丙基碘。
科学研究应用
2-甲基-2-苯基丙基氯化汞在科学研究中有多种应用:
化学: 它用作有机合成的试剂和用于制备其他有机汞化合物的先驱体。
生物学: 该化合物因其对生物系统的潜在影响而被研究,特别是它与酶和蛋白质的相互作用。
医药: 尽管其毒性带来了重大挑战,但研究正在进行以探索其在药物化学中的潜在用途。
工业: 它可用于开发专用材料和催化剂。
作用机制
2-甲基-2-苯基丙基氯化汞的作用机制涉及它与生物分子(特别是含硫醇的蛋白质和酶)的相互作用。该化合物中的汞原子可以与这些分子中的硫原子形成牢固的键,从而导致酶活性抑制和细胞过程的破坏。
相似化合物的比较
类似化合物
- 醋酸苯汞
- 氯化甲基汞
- 氯化乙基汞
比较
与其他有机汞化合物相比,2-甲基-2-苯基丙基氯化汞因其独特的结构而独一无二,其结构包括连接到中心碳原子的苯基和甲基。
属性
CAS 编号 |
80994-87-2 |
|---|---|
分子式 |
C10H13ClHg |
分子量 |
369.25 g/mol |
IUPAC 名称 |
chloro-(2-methyl-2-phenylpropyl)mercury |
InChI |
InChI=1S/C10H13.ClH.Hg/c1-10(2,3)9-7-5-4-6-8-9;;/h4-8H,1H2,2-3H3;1H;/q;;+1/p-1 |
InChI 键 |
PSEHXVLRPNEJQR-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C[Hg]Cl)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide](/img/structure/B11940714.png)

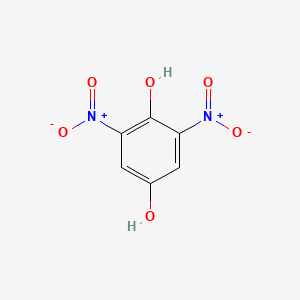

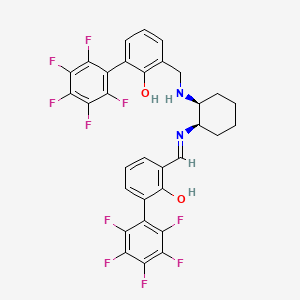
![{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride](/img/structure/B11940737.png)

